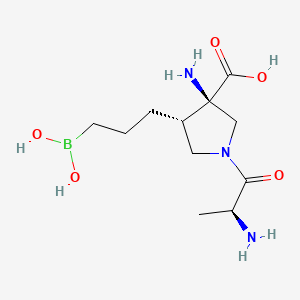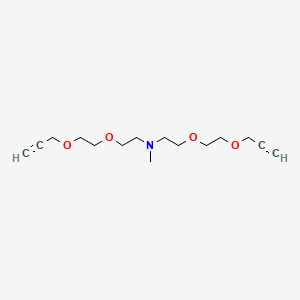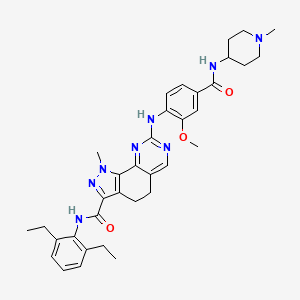
Numidargistat
Übersicht
Beschreibung
CB-1158, auch bekannt als Numidargistat, ist ein potenter, selektiver und oral bioverfügbarer niedermolekularer Inhibitor des Enzyms Arginase. Arginase ist ein immunsuppressives Enzym, das von tumorinfiltrierenden Myelozyten sezerniert wird und die Aminosäure Arginin, einen Nährstoff, der für die Proliferation von T-Zellen und natürlichen Killerzellen benötigt wird, erschöpft. Durch die Inhibition von Arginase zielt CB-1158 darauf ab, die Immunsuppression zu lindern und die Aktivität von Immunzellen im Mikromilieu des Tumors zu verbessern .
Vorbereitungsmethoden
Die Synthesewege und Reaktionsbedingungen für CB-1158 sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass CB-1158 durch eine Reihe chemischer Reaktionen synthetisiert wird, die zu einem potenten und selektiven Arginase-Inhibitor führen. Die industriellen Produktionsmethoden beinhalten die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
CB-1158 unterliegt hauptsächlich Inhibitionsreaktionen mit dem Enzym Arginase. Es wurde gezeigt, dass es sowohl rekombinante humane Arginase 1 als auch Arginase 2 mit hoher Potenz inhibiert. Die Hemmkonstanten (IC50) für Arginase 1 und Arginase 2 betragen 98 nM bzw. 296 nM . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist die Hemmung der Arginaseaktivität, die zu erhöhten Argininspiegeln im Mikromilieu des Tumors führt .
Wissenschaftliche Forschungsanwendungen
Es wurde gezeigt, dass es die durch Myelozyten vermittelte Immunsuppression im Mikromilieu des Tumors blockiert und so die Proliferation und Aktivität von T-Zellen und natürlichen Killerzellen verbessert . In präklinischen Studien zeigte CB-1158 Antitumoraktivität als Einzelwirkstoff und in Kombination mit anderen Therapien, wie z. B. Checkpoint-Inhibitoren, adoptiver T-Zelltherapie, adoptiver natürlicher Killerzelltherapie und Chemotherapeutika wie Gemcitabin . Diese Ergebnisse deuten darauf hin, dass CB-1158 eine wirksame Therapie für verschiedene Krebsarten sein könnte und klinische Ansprechen verbessern könnte, wenn es in Kombination mit Standardbehandlungen eingesetzt wird .
Wirkmechanismus
CB-1158 entfaltet seine Wirkung, indem es das Enzym Arginase inhibiert, das von tumorinfiltrierenden Myelozyten sezerniert wird. Arginase erschöpft die Aminosäure Arginin, die für die Proliferation von T-Zellen und natürlichen Killerzellen essentiell ist. Durch die Inhibition von Arginase erhöht CB-1158 die Argininspiegel im Mikromilieu des Tumors und verbessert so die Proliferation und Aktivität von Immunzellen . Diese Verschiebung der Immunlandschaft hin zu einem proinflammatorischen Umfeld trägt dazu bei, die durch Myelozyten vermittelte Immunflucht zu unterdrücken und das Tumorwachstum zu reduzieren .
Analyse Chemischer Reaktionen
CB-1158 primarily undergoes inhibition reactions with the enzyme arginase. It has been shown to inhibit both recombinant human arginase 1 and arginase 2 with high potency. The inhibition constants (IC50) for arginase 1 and arginase 2 are 98 nM and 296 nM, respectively . The major product formed from these reactions is the inhibition of arginase activity, leading to increased levels of arginine in the tumor microenvironment .
Wissenschaftliche Forschungsanwendungen
It has been shown to block myeloid cell-mediated immune suppression in the tumor microenvironment, thereby enhancing the proliferation and activity of T cells and natural killer cells . In preclinical studies, CB-1158 demonstrated anti-tumor activity as a single agent and in combination with other therapies, such as checkpoint inhibitors, adoptive T cell therapy, adoptive natural killer cell therapy, and chemotherapy agents like gemcitabine . These findings suggest that CB-1158 may be an effective therapy for multiple types of cancer and could improve clinical responses when combined with standard-of-care treatments .
Wirkmechanismus
CB-1158 exerts its effects by inhibiting the enzyme arginase, which is secreted by tumor-infiltrating myeloid cells. Arginase depletes the amino acid arginine, which is essential for the proliferation of T cells and natural killer cells. By inhibiting arginase, CB-1158 increases the levels of arginine in the tumor microenvironment, thereby enhancing the proliferation and activity of immune cells . This shift in the immune landscape towards a pro-inflammatory environment helps to blunt myeloid cell-mediated immune evasion and reduce tumor growth .
Vergleich Mit ähnlichen Verbindungen
CB-1158 ist einzigartig in seiner potenten und selektiven Inhibition von Arginase. Andere ähnliche Verbindungen umfassen Inhibitoren anderer immunsuppressiver Enzyme, wie z. B. Indolamin-2,3-Dioxygenase (IDO)-Inhibitoren und Tryptophan-2,3-Dioxygenase (TDO)-Inhibitoren. CB-1158 zielt speziell auf Arginase ab, was es zu einem First-in-Class-oralen Arginase-Inhibitor macht . Diese Spezifität und Potenz unterscheiden CB-1158 von anderen Immuntherapiemitteln und unterstreichen sein Potenzial als neuartige Krebsbehandlung .
Eigenschaften
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJLMZYUGLJBSO-LAEOZQHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095732-06-0 | |
| Record name | Numidargistat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095732060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB-1158 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NUMIDARGISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFD73D535A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)



